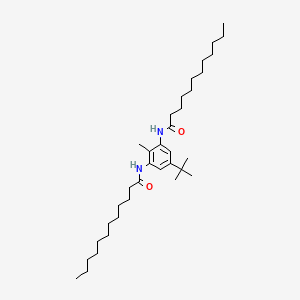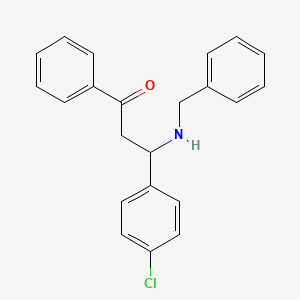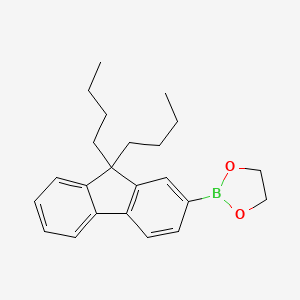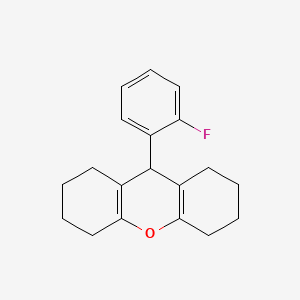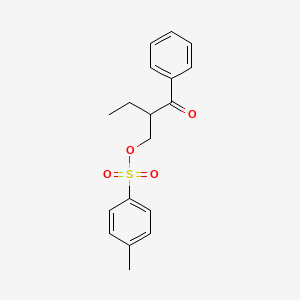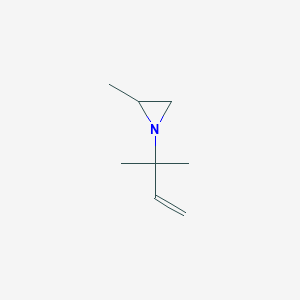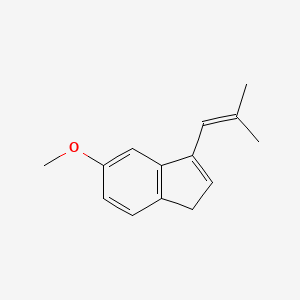
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound with a complex structure that includes a methoxy group, a methylprop-1-en-1-yl group, and an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-methoxyindene with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the methylprop-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(2-methylprop-1-en-1-yl)-1H-indanone.
Reduction: Formation of 5-methoxy-3-(2-methylpropyl)-1H-indene.
Substitution: Formation of various substituted indenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets. The methoxy group and the indene backbone play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-1H-indene: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties and reactivity.
3-(2-Methylprop-1-en-1-yl)-1H-indene: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Methoxy-3-(2-methylpropyl)-1H-indene:
Uniqueness
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is unique due to the presence of both the methoxy group and the methylprop-1-en-1-yl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.
Eigenschaften
CAS-Nummer |
819871-75-5 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
5-methoxy-3-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C14H16O/c1-10(2)8-12-5-4-11-6-7-13(15-3)9-14(11)12/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
XIDPCJXFWUNTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CCC2=C1C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


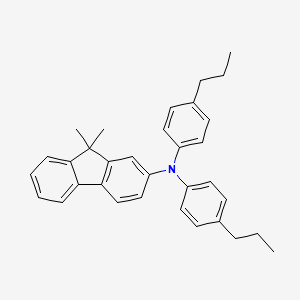
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
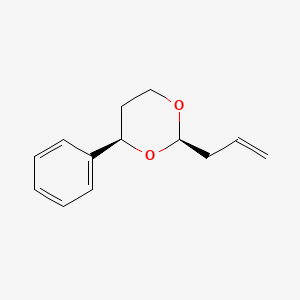

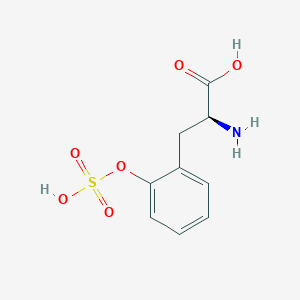
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
